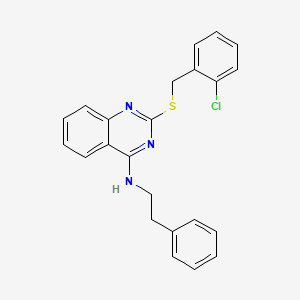
2-((2-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms . They are known to exhibit a wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, quinazoline derivatives are typically synthesized through the condensation of anthranilic acid derivatives with a suitable amine . The presence of the chlorobenzylthio and phenethylamine groups suggests that these functionalities might be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would likely feature a bicyclic quinazoline core, with the chlorobenzylthio and phenethylamine groups attached at the 2-position . The presence of these groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the chlorine atom in the chlorobenzylthio group might be susceptible to nucleophilic substitution reactions . Additionally, the amine group could participate in acid-base reactions .Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
Quinazolinone derivatives, including those synthesized from anthranilic acid, have been explored for their antimicrobial and anticonvulsant properties. Studies have demonstrated that certain quinazolinone compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives have shown potent anticonvulsant activity, indicating their potential application in the treatment of seizure disorders and epilepsy. These findings suggest that quinazoline derivatives, by extension, could have significant therapeutic value in antimicrobial and antiepileptic drug development (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Properties
Quinazoline derivatives have been identified as potent apoptosis inducers and effective anticancer agents. The structure-activity relationship (SAR) studies on 4-anilinoquinazolines have led to the discovery of compounds that induce apoptosis with remarkable potency and exhibit high efficacy in breast and other cancer models. These compounds have been found to have excellent blood-brain barrier penetration, making them promising candidates for the treatment of brain tumors and other cancers (Sirisoma et al., 2009).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives have been a focus of research, aiming at developing new compounds with potential biological activities. Various methods, including microwave-assisted synthesis, have been employed to efficiently produce quinazoline compounds. These methods offer advantages in terms of reaction times and yields, contributing to the exploration of new therapeutic agents (Liu et al., 2006).
Mechanistic Studies
Mechanistic studies have been conducted to understand the reactions underlying the formation of quinazoline derivatives. These studies provide insights into the chemical processes involved in the synthesis of quinazoline compounds and pave the way for the development of novel synthetic routes. Understanding these mechanisms is crucial for optimizing the production of quinazoline derivatives with enhanced biological activities (Wang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on elucidating the specific biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve testing the compound against various biological targets, studying its pharmacokinetics and toxicity, and potentially modifying its structure to improve its activity .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3S/c24-20-12-6-4-10-18(20)16-28-23-26-21-13-7-5-11-19(21)22(27-23)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHQQOHCARZROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2784290.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid](/img/structure/B2784291.png)
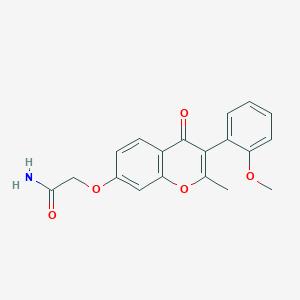
![Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate](/img/structure/B2784296.png)

![5-chloro-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2784299.png)
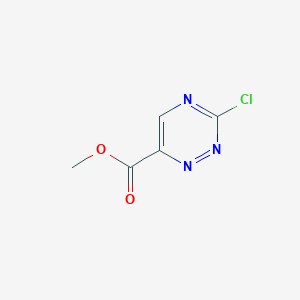
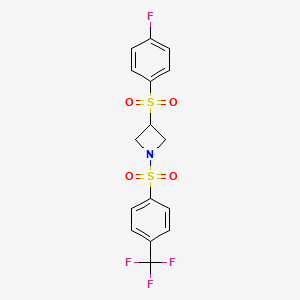
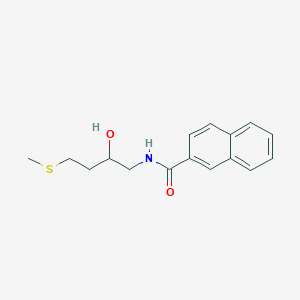

![6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784307.png)
![methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2784310.png)
![3-(4-Bromophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2784313.png)